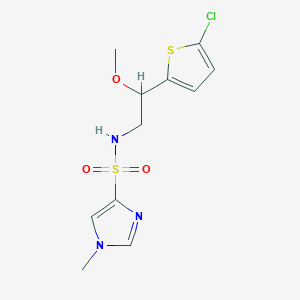

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3S2/c1-15-6-11(13-7-15)20(16,17)14-5-8(18-2)9-3-4-10(12)19-9/h3-4,6-8,14H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCLZOGIWBDUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivativeThe imidazole ring is then introduced via a cyclization reaction, and the sulfonamide group is added through sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophenes .

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Core Structure : The target compound and cyazofamid share an imidazole-sulfonamide backbone, whereas Compounds 11 and 9 incorporate benzenesulfonamide or thioacetamide cores, respectively. Imidazole sulfonamides are often designed for enzyme inhibition (e.g., carbonic anhydrase or farnesyltransferase) due to their ability to coordinate metal ions .

Substituent Effects :

- The 5-chlorothiophene group in the target compound introduces sulfur-based aromaticity, which may enhance lipophilicity and π-stacking interactions compared to the benzo[1,3]dioxol in Compound 11 or the p-tolyl group in cyazofamid .

- The methoxyethyl spacer in the target compound could improve solubility relative to bulkier substituents like naphthalen-1-ylmethylthio (Compound 13, ) .

Synthesis: Most analogs (e.g., Compounds 11–14) are synthesized via acid-catalyzed condensation (PTSA in toluene/dioxane), while Compound 1aj employs reductive amination, highlighting divergent strategies for introducing nitrogenous side chains .

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

- Molecular Formula : C11H14ClN3O3S

- Molecular Weight : 335.8 g/mol

- CAS Number : 2034257-91-3

The presence of the sulfonamide group is critical for its biological activity, as it can undergo various chemical transformations that enhance its therapeutic efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide. This compound has shown promising results in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its antitumor effects involves:

- Induction of Apoptosis : The compound enhances the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells, leading to increased apoptosis rates.

- Cell Cycle Arrest : It may interfere with cell cycle progression, further contributing to its antiproliferative effects.

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity against various pathogens. Studies have evaluated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

In Vitro Antibacterial Testing

The antibacterial activity was assessed using the cylinder well diffusion method. The results are summarized in Table 1 below:

| Compound | Zone of Inhibition (mm) |

|---|---|

| N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide | 20 (E. coli) |

| Streptomycin (Control) | 28 (E. coli) |

These findings indicate that while the compound shows moderate antibacterial activity, it may not be as potent as established antibiotics like streptomycin.

Case Study 1: Antitumor Efficacy

In a study published in Molecules, the compound was tested against various cancer cell lines including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer). The results indicated a significant reduction in cell viability with an IC50 value comparable to standard chemotherapeutics like 5-FU (fluorouracil) .

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial properties of imidazole derivatives, where N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide demonstrated effective inhibition against Bacillus subtilis and Escherichia coli, suggesting its potential application in treating bacterial infections .

Q & A

Q. What are the standard protocols for synthesizing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring followed by sulfonamide coupling. Key steps include:

- Cyclization : Using precursors like 5-chlorothiophene derivatives under acidic/basic conditions to form the imidazole core .

- Sulfonamide formation : Reacting with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent hydrolysis .

- Critical parameters : Temperature (60–80°C for imidazole cyclization), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (e.g., 1:1.2 for sulfonylation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for final product isolation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the imidazole ring and substituent positions (e.g., methoxyethyl group at C2) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 387.05 for [M+H]) and fragmentation patterns .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm) and imidazole N-H bonds (~3400 cm) .

Q. How is the compound’s preliminary bioactivity screened in drug discovery?

- In vitro assays : Antimicrobial (MIC against S. aureus), anticancer (IC in MCF-7 cells), and enzyme inhibition (e.g., COX-1/2) .

- Cell viability tests : MTT assay to evaluate cytotoxicity .

- Controls : Compare with known standards (e.g., cisplatin for anticancer activity) .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods to rule out false positives .

- Dose-response curves : Ensure IC values are derived from ≥3 independent replicates .

- Meta-analysis : Cross-reference structural analogs (e.g., imidazole-sulfonamide hybrids) to identify trends in substituent effects .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to assess logP (target <3), bioavailability, and CYP450 interactions .

- Molecular docking : Identify binding modes with targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl on thiophene) with activity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

- Crystallization : Use slow vapor diffusion (e.g., methanol/chloroform) to grow single crystals .

- SHELX refinement : Solve structures via direct methods (SHELXT) and refine with SHELXL, ensuring R-factor <0.05 .

- Mercury software : Analyze packing patterns and hydrogen-bonding networks (e.g., sulfonamide O···H-N interactions) .

Q. What strategies improve synthetic yield while minimizing side reactions?

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) for imidazole cyclization .

- Protecting groups : Temporarily block reactive sites (e.g., thiophene sulfur) during sulfonamide coupling .

- Catalysis : Use KCO or CsCO to enhance nucleophilic substitution efficiency .

Q. How does the methoxyethyl group influence the compound’s stability and solubility?

- Stability studies : Accelerated degradation tests (40°C/75% RH) show hydrolytic susceptibility at the methoxy group .

- Solubility : LogD (octanol/water) ~2.1 indicates moderate solubility; PEGylation improves aqueous compatibility .

- Salt formation : HCl salts enhance crystallinity and bioavailability .

Data Analysis and Methodological Challenges

Q. How are ambiguous NMR signals resolved for structurally complex derivatives?

- 2D NMR : HSQC and HMBC correlate H-C couplings to confirm methoxyethyl connectivity .

- Decoupling experiments : Suppress scalar coupling in H NMR for overlapping peaks .

- Isotopic labeling : N-labeled imidazole aids in assigning nitrogen environments .

Q. What statistical methods validate reproducibility in biological assays?

- ANOVA : Compare inter-experimental variance (p<0.05 significance) .

- Bland-Altman plots : Assess agreement between assay replicates .

- Power analysis : Determine sample size (n≥6) to achieve 80% statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.